![molecular formula C15H22O5 B1264611 6-O-Methylpapyracon B](/img/structure/B1264611.png)
6-O-Methylpapyracon B
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Overview
Description
6-O-Methylpapyracon B is a natural product found in Lachnum papyraceum with data available.
Scientific Research Applications
Nickel(II) Carboxylate Chemistry : A study investigated the use of 6-methylpyridine-2-carbaldehydeoxime in nickel(II) chemistry, leading to the isolation of new clusters with potential applications in magnetic and structural properties (Escuer, Vlahopoulou, & Mautner, 2011).
Microbial O-Methylation of Flame Retardants : Research demonstrated the O-methylation of tetrabromobisphenol-A by microorganisms in sediments, highlighting the microbial contribution to the environmental transformation of such compounds (George & Häggblom, 2008).
Lithium-Ion Battery Safety Enhancement : A study explored the use of 1-butyl-1-methylpyrrolidinium hexafluorophosphate as a flame-retarding additive in lithium-ion batteries, demonstrating its impact on improving safety and performance (Choi et al., 2011).
Aromatic L-Amino Acid Decarboxylase Deficiency : This research focused on the effect of L-dopa on methylation capacity in a specific enzyme deficiency, relevant to understanding metabolic disorders and treatment strategies (Bräutigam et al., 2000).
Striatal Dopamine Receptor Density : A study in rats examined the effect of 6-hydroxydopamine lesions on dopamine D2 receptor density, contributing to the understanding of Parkinson's disease (Nikolaus et al., 2003).
Pyridine-Based Frustrated Lewis-Pairs : Research on the deprotonation of methylpyridines to form borylmethylpyridines provided insights into new chemical synthesis methods and potential applications in catalysis (Körte et al., 2015).
Redox-Responsive Amphiphilic Block Copolymers : A study on the synthesis of poly(6-O-methacryloyl-D-galactopyranose-co-2-(N,N-dimethylaminoethyl) methacrylate)-b-poly(pyridyl disulfide ethyl methylacrylate) explored its potential applications in drug and gene delivery (Wang, Hong, & Pan, 2013).
properties
Molecular Formula |
C15H22O5 |
---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(1aR,3aS,5E,7S,7aS)-7-hydroxy-5-[(2S)-2-hydroxypropylidene]-3a-methoxy-2,2-dimethyl-1,1a,6,7-tetrahydrocyclopropa[c][1]benzofuran-4-one |
InChI |
InChI=1S/C15H22O5/c1-8(16)5-9-6-11(17)14-7-10(14)13(2,3)20-15(14,19-4)12(9)18/h5,8,10-11,16-17H,6-7H2,1-4H3/b9-5+/t8-,10-,11-,14-,15+/m0/s1 |
InChI Key |
HRGQUZFZALCQPL-UGBLBMCTSA-N |
Isomeric SMILES |
C[C@@H](/C=C/1\C[C@@H]([C@]23C[C@H]2C(O[C@@]3(C1=O)OC)(C)C)O)O |
Canonical SMILES |
CC(C=C1CC(C23CC2C(OC3(C1=O)OC)(C)C)O)O |
synonyms |
6-O-methylpapyracon B 6-O-methylpapyracon C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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